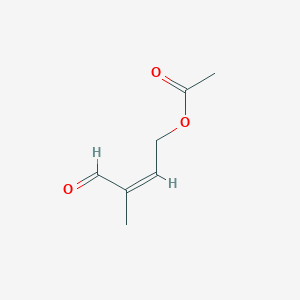
3-Formylcrotyl acetate
概要
説明
It is a mono-constituent substance of organic origin, primarily used for research and development purposes. This compound is characterized by its unique structure, which includes both an aldehyde and an ester functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcrotyl acetate typically involves the hydroformylation of 1-vinylethylene diacetate under high-pressure conditions. This process yields the branched aldehyde with regioselectivities of up to 80% . The intermediate product is then converted into the α,β-unsaturated aldehyde, which is subsequently acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction, a well-known method for converting carbonyl compounds into olefins. This reaction is adapted to industrial conditions by using readily accessible solvents and proton acceptors, as well as a simplified synthesis for the auxiliary reagent triphenylphosphine .
化学反応の分析
Types of Reactions: 3-Formylcrotyl acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Formylcrotyl acid.
Reduction: 3-Hydroxycrotyl acetate.
Substitution: Various substituted esters and amides.
科学的研究の応用
3-Formylcrotyl acetate has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways involving aldehydes and esters.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 3-Formylcrotyl acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .
類似化合物との比較
3-Formylcrotyl alcohol: Similar structure but with a hydroxyl group instead of an ester.
3-Formylcrotyl acid: The aldehyde group is oxidized to a carboxylic acid.
3-Formylcrotyl amide: The ester group is replaced with an amide.
Uniqueness: 3-Formylcrotyl acetate is unique due to its dual functional groups (aldehyde and ester), which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
特性
CAS番号 |
14918-80-0 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
[(E)-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
InChIキー |
LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
SMILES |
CC(=CCOC(=O)C)C=O |
異性体SMILES |
C/C(=C\COC(=O)C)/C=O |
正規SMILES |
CC(=CCOC(=O)C)C=O |
Key on ui other cas no. |
14918-80-0 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)








![1-[2-(2-Carboxyethoxy)ethyl]-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide](/img/structure/B77930.png)

